2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one
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Overview
Description
2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichloroallyl group attached to a thioether linkage, which is further connected to a methylpyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dichloroallyl chloride and 6-methylpyrimidin-4(1H)-one.
Thioether Formation: The 3,3-dichloroallyl chloride is reacted with a thiol compound under basic conditions to form the thioether linkage.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.
Substitution: The dichloroallyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one: can be compared with other pyrimidinone derivatives that have similar structural features.
Thioether-containing compounds: These compounds share the thioether linkage and may exhibit similar reactivity.
Dichloroallyl derivatives: Compounds with the dichloroallyl group can be compared in terms of their chemical behavior and applications.
Uniqueness
The uniqueness of 2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
88037-19-8 |
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Molecular Formula |
C8H8Cl2N2OS |
Molecular Weight |
251.13 g/mol |
IUPAC Name |
2-(3,3-dichloroprop-2-enylsulfanyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H8Cl2N2OS/c1-5-4-7(13)12-8(11-5)14-3-2-6(9)10/h2,4H,3H2,1H3,(H,11,12,13) |
InChI Key |
RDYRMBPAILOFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC=C(Cl)Cl |
Origin of Product |
United States |
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